molecular formula C16H16O2S B15073839 Ethyl phenyl(phenylsulfanyl)acetate

Ethyl phenyl(phenylsulfanyl)acetate

Cat. No.: B15073839
M. Wt: 272.4 g/mol
InChI Key: WVGQWIQGPZLGRG-UHFFFAOYSA-N
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Description

Ethyl phenyl(phenylsulfanyl)acetate (CAS 7605-25-6) is an organosulfur compound with the molecular formula C₁₆H₁₆O₂S₂, characterized by a phenylsulfanyl (C₆H₅S–) group attached to a phenyl-substituted acetic acid ethyl ester backbone. It is synthesized via acid-catalyzed esterification of 2-[2-(phenylsulfanyl)phenyl]acetic acid in ethanol, yielding a colorless oil with a 77% efficiency after purification by flash column chromatography . The compound’s structure features a sulfur atom bridging two aromatic rings, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

ethyl 2-phenyl-2-phenylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-2-18-16(17)15(13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGQWIQGPZLGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl phenyl(phenylsulfanyl)acetate can be synthesized through the esterification of phenyl(phenylsulfanyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Common methods include the use of acid chlorides or anhydrides in the presence of alcohols to form esters .

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl(phenylsulfanyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Phenyl(phenylsulfanyl)acetic acid and ethanol.

    Reduction: Corresponding alcohols or aldehydes.

    Substitution: Products depend on the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (Phenylsulfonyl)acetate

Structure : Replaces the sulfanyl (–S–) group with a sulfonyl (–SO₂–) moiety (C₁₀H₁₂O₄S).
Synthesis : Typically prepared via oxidation of sulfanyl precursors or direct sulfonylation.
Properties :

  • Higher polarity due to the electron-withdrawing sulfonyl group, leading to increased solubility in polar solvents.
  • Molecular weight: 228.26 g/mol (vs. 304.43 g/mol for Ethyl phenyl(phenylsulfanyl)acetate) .
    Applications : Sulfonyl derivatives are common in pharmaceuticals for their metabolic stability .

Ethyl 2-[(3,4-Dichlorophenyl)sulfanyl]acetate

Structure: Introduces chlorine substituents on the phenyl ring (C₁₀H₁₀Cl₂O₂S). Synthesis: Electrophilic substitution or nucleophilic thiolation with 3,4-dichlorothiophenol. Properties:

  • Enhanced lipophilicity (logP ~3.5) compared to the parent compound (logP ~2.8).
  • Higher boiling point (predicted 487.9°C) due to halogen-induced dipole interactions .
    Applications : Chlorinated sulfanyl compounds are explored as agrochemical intermediates .

Ethyl [(4-Methylphenyl)sulfonyl]acetate

Structure : Incorporates a methyl group para to the sulfonyl moiety (C₁₁H₁₄O₄S).
Synthesis : Sulfonation of toluene derivatives followed by esterification.
Properties :

  • Reduced crystallinity compared to unsubstituted sulfonyl analogs.
  • Methyl substitution lowers melting point by ~20°C .
    Applications : Used in polymer stabilizers due to steric hindrance from the methyl group .

Ethyl 2-{[4-(Methylsulfanyl)phenyl]amino}-2-phenylacetate

Structure: Combines sulfanyl and amino groups (C₁₇H₁₉NO₂S). Synthesis: Condensation of sulfanyl-aniline derivatives with α-keto esters. Properties:

  • Hydrogen-bonding capacity from the –NH– group enhances solubility in protic solvents.
  • Exhibits moderate antibacterial activity, attributed to the sulfanyl-amino pharmacophore .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) logP
This compound C₁₆H₁₆O₂S₂ 304.43 ~400 (predicted) 2.8
Ethyl (phenylsulfonyl)acetate C₁₀H₁₂O₄S 228.26 350–370 1.2
Ethyl 2-[(3,4-Dichlorophenyl)sulfanyl]acetate C₁₀H₁₀Cl₂O₂S 265.16 487.9 (predicted) 3.5
Ethyl [(4-methylphenyl)sulfonyl]acetate C₁₁H₁₄O₄S 242.29 320–340 1.8

Key Research Findings

  • Reactivity : Sulfanyl derivatives (e.g., this compound) undergo oxidative coupling to form disulfides, whereas sulfonyl analogs are inert under similar conditions .
  • Biological Activity : Benzenesulfonamide derivatives exhibit antibacterial properties, but sulfanyl-acetates show lower potency due to reduced hydrogen-bonding capacity .
  • Thermal Stability : Sulfonyl compounds (e.g., Ethyl (phenylsulfonyl)acetate) decompose at higher temperatures (>300°C) compared to sulfanyl analogs (~250°C) .

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